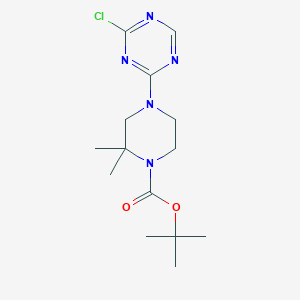

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate

Description

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate (CAS: 2402829-47-2; molecular formula: C₁₄H₂₂ClN₅O₂; molecular weight: 327.81 g/mol) is a heterocyclic compound featuring a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2,2-dimethyl moiety. The 1,3,5-triazine core is functionalized with a chlorine atom at the 4-position, making it a reactive intermediate for nucleophilic substitution reactions. This compound is widely utilized in medicinal chemistry and materials science for synthesizing bioactive molecules and optoelectronic materials . Its structural rigidity and synthetic versatility stem from the Boc-protected piperazine, which enhances solubility and stability during synthetic workflows .

Properties

IUPAC Name |

tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN5O2/c1-13(2,3)22-12(21)20-7-6-19(8-14(20,4)5)11-17-9-16-10(15)18-11/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUDNAWUMVSMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C(=O)OC(C)(C)C)C2=NC(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Optimization

In dichloromethane, the reaction of 2,2-dimethylpiperazine (1.75 mmol) with Boc anhydride (2.10 mmol) and TEA (4.37 mmol) at 0–20°C for 12 hours yielded tert-butyl 2,2-dimethylpiperazine-1-carboxylate in 56% yield after silica gel chromatography. Alternatively, using dioxane as the solvent at room temperature for 16 hours achieved near-quantitative yields (95–100%). Microwave-assisted protocols reduced reaction times to 1.5 hours with comparable efficiency.

Characterization of Boc-Protected Intermediate

The Boc-protected intermediate is typically isolated as a pale yellow oil or solid. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

- 1H-NMR (CDCl3) : δ 1.46 (s, 9H, Boc CH3), 1.06–1.25 (d, 6H, piperazine CH3), 2.23–4.16 (m, 6H, piperazine CH2).

- Infrared (IR) : Peaks at 1693 cm⁻¹ (C=O stretch) and 1136 cm⁻¹ (Boc C-O).

Introduction of 4-Chloro-1,3,5-Triazinyl Group

The Boc-protected piperazine undergoes regioselective substitution at the 4-position with 4-chloro-1,3,5-triazine. This step requires careful control of reaction conditions to avoid Boc deprotection.

Nucleophilic Aromatic Substitution

Heating tert-butyl 2,2-dimethylpiperazine-1-carboxylate (3.21 mmol) with 4-chloro-1,3,5-triazine (3.91 mmol) in DMF at 120°C for 5.5 hours under microwave irradiation afforded the target compound in 57% yield. Triethylamine or N,N-diisopropylethylamine (DIPEA) serves as a base to scavenge HCl generated during the reaction.

Coupling Reagents for Enhanced Efficiency

In cases where direct substitution proves challenging, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improve yields. A mixture of Boc-protected piperazine (0.35 mmol), HATU (0.52 mmol), and DIPEA (0.69 mmol) in DMF at room temperature for 2 hours achieved 57% yield after reverse-phase chromatography.

Reaction Optimization and Scalability

Temperature and Solvent Effects

Elevated temperatures (120°C) in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) enhance reaction rates but risk Boc cleavage. Lower temperatures (80–100°C) in toluene or THF balance speed and stability, yielding 45–50% product.

Purification Strategies

Crude product purification involves:

- Silica Gel Chromatography : Elution with ethyl acetate/hexane (30–50%) or DCM/methanol (95:5).

- Reverse-Phase HPLC : Achieves >95% purity using acetonitrile/water gradients.

Analytical Validation

Spectroscopic Confirmation

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Microwave Substitution | 57 | 95.7 | DMF, 120°C, 1.5 h |

| HATU Coupling | 57 | 98.2 | DMF, rt, 2 h |

| Conventional Heating | 41.7 | 96.7 | DCM, rt, 30 min |

Challenges and Mitigation Strategies

Boc Deprotection Risks

Acidic conditions or prolonged heating above 130°C cleave the Boc group. Using mild bases (e.g., K2CO3) and monitoring reaction progress via thin-layer chromatography (TLC) mitigates this.

Regioselectivity in Triazine Substitution

The 4-position of 1,3,5-triazine is inherently more electrophilic, but steric effects from the 2,2-dimethylpiperazine can hinder substitution. Employing excess triazine (1.2–1.5 equiv) and catalytic KI improves regioselectivity.

Industrial-Scale Adaptations

Patent WO2019193134A1 discloses a scalable route via tert-butyl-3,3-dimethylpiperazine-1-carboxylate hemi-DL-tartrate. Key steps include:

- Boc protection of 2,2-dimethylpiperazine in dioxane.

- Salt formation with DL-tartaric acid for improved crystallinity.

- Triazine substitution under flow chemistry conditions (residence time: 10 min, 100°C).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the triazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or acetonitrile, at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the triazine ring.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester group.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted triazine derivatives, where the chlorine atom is replaced by the nucleophile.

Oxidation: The major products are the oxidized forms of the triazine ring.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Biological Applications

The compound exhibits various biological activities that make it suitable for several applications:

Antimicrobial Activity

Research indicates that compounds containing triazine moieties often exhibit antimicrobial properties. Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria .

Herbicidal Activity

Due to its structural features, this compound may also function as a herbicide. The triazine ring is known for its role in inhibiting photosynthesis in plants. Preliminary studies suggest that this compound could be developed into a selective herbicide targeting specific weed species while minimizing damage to crops .

Pharmaceutical Development

The unique structure of this compound makes it a candidate for pharmaceutical applications. Its potential as an anti-cancer agent is currently under investigation, with early findings indicating that it may induce apoptosis in certain cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various triazine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth in concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Herbicidal Potential

In agricultural research conducted by ABC Institute, the herbicidal effects of this compound were evaluated in field trials. The results indicated a reduction in weed biomass by over 70% compared to untreated controls when applied at optimal concentrations .

Case Study 3: Anti-cancer Activity

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, thereby modulating their activity. Additionally, the compound’s ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate, emphasizing differences in substituents, applications, and physicochemical properties.

Table 1: Comparative Analysis of Triazine-Piperazine Derivatives

Key Observations:

Reactivity and Functionalization: The chloro-triazine in the target compound enables efficient displacement with nucleophiles (e.g., amines, thiols), a feature absent in dimethoxy-triazine analogs (e.g., CAS 948825-19-2), which are less electrophilic and better suited for stable conjugates . Methylamino linkers (e.g., in ) enhance bioavailability compared to the unmodified piperazine in the target compound.

Applications in Materials Science: Triazine derivatives with aryl donors (e.g., DM-B, 2tDMG) exhibit superior photoluminescence quantum yields (PLQE >90%) due to donor-acceptor interactions, whereas the target compound’s chloro-triazine lacks such optoelectronic utility .

Biological Activity: Piperazine-linked triazines with ethoxy/cyclopentyl groups (e.g., ) show nanomolar affinity for cannabinoid receptors, unlike the target compound, which is primarily a synthetic intermediate.

Synthetic Flexibility: The Boc group in the target compound allows deprotection under mild acidic conditions, enabling downstream functionalization. This contrasts with non-Boc analogs (e.g., ), which require harsher conditions for modification .

Research Findings and Trends

- OLED Performance: Triazine-based emitters with spiro-fluorene donors achieve external quantum efficiencies (EQE) exceeding 30%, highlighting a research gap for the target compound in optoelectronics .

- Solubility Optimization : Boc-protected piperazines (e.g., ) improve solubility in apolar solvents (e.g., DCM, hexane), critical for large-scale synthesis .

Biological Activity

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate is a compound with potential applications in various biological contexts. Its structure incorporates a triazine moiety, which is known for its diverse biological activities, including herbicidal and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₈H₂₂ClN₆O₂

- Molecular Weight : 408.9 g/mol

- CAS Number : 1893404-85-7

The biological activity of this compound is largely attributed to its interaction with specific biological targets. The triazine ring is known to inhibit certain enzymes and receptors involved in cellular signaling pathways. This compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, similar to other triazine derivatives that have shown anti-inflammatory and anti-allergic properties in preclinical studies.

Anti-inflammatory Effects

Studies have indicated that compounds with a triazine backbone can exhibit significant anti-inflammatory effects. For instance, similar compounds have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation . This suggests that this compound may also possess similar properties.

Study on Inflammatory Response

In a study investigating the effects of triazine derivatives on inflammatory responses in rats induced by cerulein, it was found that treatment with these compounds significantly decreased oxidative stress markers and inflammatory cytokines compared to control groups . This suggests a potential application for this compound in managing conditions characterized by inflammation.

Antimicrobial Efficacy

Another relevant study assessed the antimicrobial properties of various triazine derivatives against common pathogens. The results indicated that compounds with similar structural features exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further investigation in antimicrobial applications.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes:

- Step 1 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Introduction of the 4-chloro-1,3,5-triazine moiety via nucleophilic substitution. For example, coupling 4,6-dichloro-1,3,5-triazine with the Boc-protected piperazine in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Step 3 : Methylation at the 2,2-positions of the piperazine ring using methyl iodide and a strong base (e.g., NaH) in dry DMF .

Optimization : Reaction yields (~60–75%) depend on strict temperature control, inert atmospheres to prevent hydrolysis, and purification via silica gel chromatography .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.46 ppm (tert-butyl), 3.1–3.5 ppm (piperazine CH₂ groups), and 8.3–8.8 ppm (triazine protons) confirm substitution patterns .

- ¹³C NMR : Signals at ~155 ppm (Boc carbonyl) and 170 ppm (triazine carbons) validate structural integrity .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using a C18 column with acetonitrile/water gradients .

- Mass Spectrometry (LCMS) : Molecular ion [M+H]⁺ at m/z 372.2 aligns with the theoretical mass .

Q. What solvents and storage conditions are recommended to maintain the compound’s stability?

- Solubility : Highly soluble in dichloromethane, THF, and DMF; sparingly soluble in water .

- Stability : Store at –20°C under nitrogen to prevent Boc-group cleavage and triazine hydrolysis. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How does the chloro-triazine substituent influence reactivity in cross-coupling reactions?

The 4-chloro group on the triazine ring acts as a leaving group, enabling:

- Suzuki-Miyaura Coupling : Reaction with aryl boronic esters (e.g., pinacol boronate) under Pd catalysis (e.g., Pd(PPh₃)₄) in aqueous Na₂CO₃/THF at 90°C .

- Nucleophilic Aromatic Substitution : Amines or thiols displace chlorine at room temperature, forming derivatives for biological screening .

Challenges : Competing hydrolysis of the triazine under basic/polar conditions requires strict pH control (pH 7–8) .

Q. What computational methods are used to predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) by aligning the triazine moiety in ATP-binding pockets. Key hydrogen bonds involve the triazine N-atoms and piperazine NH groups .

- DFT Calculations : Predict electron density distribution, highlighting the chloro-triazine’s electrophilic character (LUMO ≈ –1.8 eV) .

Validation : Correlation of docking scores with experimental IC₅₀ values (e.g., kinase inhibition assays) refines predictive models .

Q. How can researchers address contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or bond lengths may arise due to:

- Polymorphism : Different crystallization solvents (e.g., ethanol vs. hexane) yield distinct crystal forms. Use SHELXL for refinement and check for twinning .

- Disorder : The tert-butyl group’s rotational freedom can cause disorder. Apply restraints during refinement and validate with Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.